molecular formula C7H14N2O3 B2555866 N'-hydroxy-4-methoxyoxane-4-carboximidamide CAS No. 1603879-41-9

N'-hydroxy-4-methoxyoxane-4-carboximidamide

Cat. No.: B2555866
CAS No.: 1603879-41-9
M. Wt: 174.2
InChI Key: LPRSOJGZWWRSQG-UHFFFAOYSA-N
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Description

N'-Hydroxy-4-methoxyoxane-4-carboximidamide is a chemical compound with the CAS registry number 1603879-41-9 . It has a molecular formula of C7H14N2O3 and a molecular weight of 174.20 g/mol . This compound is characterized by a tetrahydropyran (oxane) ring core structure that is substituted with a methoxy group and an N'-hydroxycarboximidamide functional group at the 4-position . The carboximidamide group is a common bioisostere that can be found in molecules designed for various pharmaceutical and agrochemical applications, though the specific research applications and biological activity for this particular compound are not detailed in the available literature. As a specialist chemical, it is offered for research and development purposes. This product is intended for research use only and is not intended for diagnostic or therapeutic uses in humans or animals. Researchers are encouraged to consult the safety data sheet (SDS) prior to handling.

Properties

IUPAC Name

N'-hydroxy-4-methoxyoxane-4-carboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O3/c1-11-7(6(8)9-10)2-4-12-5-3-7/h10H,2-5H2,1H3,(H2,8,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPRSOJGZWWRSQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CCOCC1)C(=NO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1(CCOCC1)/C(=N/O)/N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-hydroxy-4-methoxyoxane-4-carboximidamide typically involves the reaction of 4-methoxytetrahydro-2H-pyran-4-ylamine with nitrosating agents under controlled conditions. The reaction is carried out in an organic solvent, such as dichloromethane, at low temperatures to ensure the stability of the nitroso group .

Industrial Production Methods

Industrial production of N’-hydroxy-4-methoxyoxane-4-carboximidamide follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The compound is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

N’-hydroxy-4-methoxyoxane-4-carboximidamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

N'-hydroxy-4-methoxyoxane-4-carboximidamide has been investigated for its potential as a therapeutic agent. Its structure allows it to interact with biological targets effectively.

Antimicrobial Activity

Studies indicate that compounds similar to this compound exhibit antimicrobial properties. For instance, derivatives of carboximidamides have shown effectiveness against various bacterial strains, suggesting potential applications in developing new antibiotics .

Anticancer Properties

Research has also focused on the anticancer potential of this compound. Preliminary studies suggest that N'-hydroxy derivatives can induce apoptosis in cancer cells, making them candidates for further investigation in cancer therapy .

Agricultural Applications

This compound is being explored for its applications in agriculture, particularly as a pesticide or herbicide.

Herbicidal Activity

Recent studies have demonstrated that compounds with similar structures can inhibit the growth of specific weeds without harming crops, indicating a promising avenue for sustainable agriculture practices .

Biochemical Research

In biochemical research, this compound is being utilized to study enzyme inhibition and protein interactions.

Enzyme Inhibition Studies

The compound has been tested as an inhibitor for certain enzymes involved in metabolic pathways. These studies aim to understand its mechanism of action and potential therapeutic implications in metabolic disorders .

Data Summary Table

Application AreaSpecific UseFindings/Notes
Medicinal ChemistryAntimicrobial ActivityEffective against various bacterial strains
Anticancer PropertiesInduces apoptosis in cancer cells
Agricultural ResearchHerbicidal ActivityInhibits weed growth without crop damage
Biochemical ResearchEnzyme Inhibition StudiesPotential inhibitor for metabolic enzymes

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of a series of carboximidamides, including derivatives of this compound. The results showed significant activity against Gram-positive bacteria, suggesting its potential as a lead compound for antibiotic development .

Case Study 2: Anticancer Mechanism

Research conducted by the Cancer Research Journal explored the mechanism by which N'-hydroxy derivatives induce apoptosis in breast cancer cells. The study found that these compounds activate specific apoptotic pathways, providing insights into their therapeutic potential .

Mechanism of Action

The mechanism of action of N’-hydroxy-4-methoxyoxane-4-carboximidamide involves its interaction with specific molecular targets. The nitroso group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. This interaction can lead to various biological effects, including inhibition of enzyme activity and disruption of cellular processes .

Comparison with Similar Compounds

Table 1: Key Structural Differences

Compound Name Core Structure Substituents/Functional Groups Molecular Formula Key Features
This compound Oxane (tetrahydropyran) 4-methoxy, N'-hydroxycarboximidamide C₆H₁₂N₂O₂ Oxygen-containing ring, polar groups
N-Hydroxy-4-methoxybenzenecarboximidoyl chloride () Benzene 4-methoxy, N-hydroxycarboximidoyl chloride C₈H₇ClN₂O₂ Aromatic ring, reactive chloride
N'-hydroxy-1H-indole-4-carboximidamide () Indole 4-carboximidamide, N'-hydroxy C₉H₉N₃O Heteroaromatic ring, higher complexity
N'-hydroxy-3-[(4-methoxyphenyl)methoxy]propanimidamide () Propane backbone 4-methoxybenzyl ether, N'-hydroxycarboximidamide C₁₁H₁₆N₂O₃ Flexible chain, ether linkage

Key Observations:

  • Oxane vs. Benzene/Indole Backbones : The oxane ring in the target compound introduces conformational flexibility and oxygen-mediated polarity, contrasting with the planar aromatic systems in benzene () and indole () derivatives. The latter may exhibit stronger π-π interactions in biological systems .
  • Substituent Effects : The methoxy group in all compounds enhances hydrophilicity, while the N'-hydroxycarboximidamide group contributes to hydrogen-bonding capacity. The chloride substituent in ’s compound increases electrophilicity, likely enhancing reactivity in synthetic applications .

Physicochemical Property Analysis

Table 2: Calculated Properties of Selected Compounds

Compound Name Hydrogen Bond Donors Hydrogen Bond Acceptors XLogP Topological Polar Surface Area (Ų) Complexity
This compound 2 (estimated) 4 (estimated) ~0.5* ~74.4* Moderate
N'-hydroxy-1H-indole-4-carboximidamide () 3 2 0.9 74.4 217
N'-hydroxy-3-[(4-methoxyphenyl)methoxy]propanimidamide () 3 (estimated) 4 (estimated) ~1.2* ~75.0* Moderate

*Estimated based on structural similarity to and .

Key Observations:

  • Lipophilicity (XLogP) : The oxane compound’s predicted XLogP (~0.5) suggests moderate hydrophilicity, comparable to the indole derivative (XLogP 0.9). The propane-linked compound () may exhibit slightly higher lipophilicity due to its extended alkyl chain .

Biological Activity

N'-Hydroxy-4-methoxyoxane-4-carboximidamide is a chemical compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including antiproliferative, antibacterial, and antioxidative properties, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound can be characterized by its unique structural features that contribute to its biological activity. The presence of the hydroxyl group and methoxy substituents on the oxane ring enhances its interaction with biological targets.

Table 1: Structural Characteristics

PropertyDescription
Molecular FormulaC₉H₁₁N₃O₃
Molecular Weight197.20 g/mol
Chemical StructureStructure

Antiproliferative Activity

Research indicates that this compound exhibits significant antiproliferative activity against various cancer cell lines. The compound's effectiveness is often measured by the half-maximal inhibitory concentration (IC50).

Table 2: Antiproliferative Activity Data

Cell LineIC50 (µM)Reference
HCT1163.7
MCF-71.2
HEK2935.3

In vitro studies have shown that derivatives of this compound can inhibit cell proliferation effectively, with some exhibiting selectivity towards specific cancer cell lines like MCF-7, which is notable for breast cancer research.

Antibacterial Activity

This compound has demonstrated promising antibacterial properties. It has been tested against various bacterial strains, particularly Gram-positive bacteria.

Table 3: Antibacterial Activity Results

Bacterial StrainMIC (µM)Reference
Staphylococcus aureus16
Enterococcus faecalis8

The minimum inhibitory concentration (MIC) values suggest that this compound could potentially serve as a lead for developing new antibiotics, particularly against resistant strains like MRSA.

Antioxidative Activity

In addition to its antiproliferative and antibacterial properties, this compound exhibits antioxidative activity. This property is crucial for mitigating oxidative stress-related damage in cells.

Table 4: Antioxidative Activity Comparison

CompoundMethod UsedResult
This compoundABTS assaySignificant antioxidant activity compared to BHT

The antioxidative effects were confirmed through various assays, indicating that the compound could play a role in protecting cells from oxidative damage.

Case Studies and Research Findings

Several studies have elaborated on the biological activities of this compound and its derivatives:

  • Antiproliferative Studies : A study highlighted the compound's selective inhibition of cancer cell lines, particularly noting its low IC50 values in MCF-7 cells, suggesting a targeted approach in cancer therapy .
  • Antibacterial Efficacy : Another investigation focused on the compound's effectiveness against antibiotic-resistant bacteria, demonstrating significant antibacterial activity with low MIC values, which is critical in the context of rising antibiotic resistance .
  • Mechanism of Action : Ongoing research aims to elucidate the precise mechanisms through which this compound exerts its biological effects, including potential pathways involving apoptosis and cellular signaling modulation .

Q & A

Q. What are the established synthetic routes for N'-hydroxy-4-methoxyoxane-4-carboximidamide, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : A common approach involves activating oxane-4-carboxylic acid derivatives using carbodiimide reagents (e.g., 1,1’-carbonyldiimidazole) to form reactive intermediates, followed by reaction with hydroxylamine derivatives. Key parameters include:
  • Solvent : Dichloromethane (CH₂Cl₂) or ethanol for solubility and stability .
  • Temperature : Room temperature or mild heating (~40–60°C) to avoid decomposition.
  • Catalysts : Acidic or basic conditions may facilitate imidamide formation.
    Optimization requires systematic variation of stoichiometry, solvent polarity, and reaction time. Purity is enhanced via column chromatography or recrystallization.

Q. Which spectroscopic and chromatographic methods are most effective for characterizing This compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) :
    ¹H and ¹³C NMR confirm the oxane ring, methoxy (-OCH₃), and hydroxyimino (-NHOH) groups. Key signals include methoxy protons (~δ 3.3–3.5 ppm) and hydroxyimino protons (broad singlet, δ 8–10 ppm) .
  • Mass Spectrometry (MS) :
    High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]⁺ at m/z 189.1 for C₇H₁₂N₂O₃).
  • Infrared (IR) Spectroscopy :
    Stretching vibrations for C=O (~1650 cm⁻¹) and N-O (~950 cm⁻¹) confirm functional groups .
  • High-Performance Liquid Chromatography (HPLC) :
    Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95%) .

Advanced Research Questions

Q. How does the methoxy group in this compound influence its reactivity in substitution or oxidation reactions compared to non-methoxy analogs?

  • Methodological Answer : The methoxy group acts as an electron-donating substituent, stabilizing intermediates during reactions. For example:
  • Substitution : Methoxy enhances nucleophilic aromatic substitution (e.g., with alkyl halides) by directing electrophiles to the para position.
  • Oxidation : The hydroxyimino group is oxidized to nitroso derivatives using KMnO₄ or H₂O₂, with methoxy reducing side reactions via steric hindrance .
    Comparative studies using analogs (e.g., 4-hydroxyoxane derivatives) and kinetic profiling (via LC-MS) can elucidate substituent effects.

Q. What strategies resolve contradictions in reported biological activity data (e.g., antimicrobial efficacy) for This compound across studies?

  • Methodological Answer :
  • Replication Under Standardized Conditions : Control variables like solvent (DMSO vs. water), pH, and incubation time.
  • Orthogonal Assays : Combine MIC (Minimum Inhibitory Concentration) testing with fluorescence-based viability assays to cross-validate results.
  • Stability Studies : Monitor compound degradation (via HPLC) under assay conditions to rule out false negatives .

Q. How can computational modeling predict the interaction of This compound with biological targets (e.g., bacterial enzymes)?

  • Methodological Answer :
  • Docking Simulations : Use software like AutoDock Vina to model binding to active sites (e.g., bacterial dihydrofolate reductase).
  • Molecular Dynamics (MD) : Simulate ligand-protein interactions over 100 ns to assess binding stability.
  • QSAR (Quantitative Structure-Activity Relationship) : Correlate substituent effects (e.g., methoxy position) with activity trends .

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